Head-to-Head Antiplasmodial Potency Advantage of Compound 17 (tert-Butyl) Over Its Direct N-Butyl Analog Compound 27
Compound 17 (anti-infective agent 7) and Compound 27 share the identical 1-benzylpiperidin-4-yl substituent at the furan C3 position, differing only in the N-alkyl group: tert-butyl (17) versus n-butyl (27). In the same P. falciparum F32-ART in vitro assay, Compound 17 achieved an IC₅₀ of 2.5 μM, outperforming Compound 27 (IC₅₀ = 4.0 μM) by 1.6-fold [1]. Critically, Compound 17 displayed far lower cytotoxicity on Vero cells (CC₅₀ = 86 μM) compared to Compound 27 (CC₅₀ = 24 μM), yielding a selectivity index (SI) of >34 for 17 versus SI = 6 for 27—a greater than 5.6-fold improvement in therapeutic window .
| Evidence Dimension | P. falciparum F32-ART antiplasmodial potency (IC₅₀), Vero cell cytotoxicity (CC₅₀), and selectivity index (SI = CC₅₀/IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.5 μM; CC₅₀ = 86 μM; SI > 34 |
| Comparator Or Baseline | Compound 27 (n-butyl analog, same C3 1-benzylpiperidin-4-yl): IC₅₀ = 4.0 μM; CC₅₀ = 24 μM; SI = 6 |
| Quantified Difference | IC₅₀: 1.6-fold more potent (2.5 vs 4.0 μM); CC₅₀: 3.6-fold less cytotoxic (86 vs 24 μM); SI: >5.6-fold higher (>34 vs 6) |
| Conditions | P. falciparum resistant strain F32-ART; Vero cell cytotoxicity assay; all data from the same study (Koumpoura et al., ACS Omega 2022) |
Why This Matters
Procurement of the incorrect N-alkyl analogue (Compound 27) would introduce a 5.6-fold loss in selectivity index and significantly elevate cytotoxicity, compromising assay windows in parasite–host co-culture screening cascades.
- [1] Koumpoura CL, et al. ACS Omega. 2022;7(40):35635-35655. Table 5 and associated text (pp. 35640-35641). View Source
